

Application Notes and Protocols for Anti-CD47 Antibody Use in Animal Models

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Compound of Interest

Compound Name: PS47

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Introduction

The CD47-SIRP α signaling pathway has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages.[1][2] CD47, a transmembrane protein, is ubiquitously expressed on normal cells, functioning as a "don't eat me" signal by binding to its receptor, signal-regulatory protein alpha (SIRP α), on macrophages and other myeloid cells.[1][3] Many cancer types overexpress CD47 to protect themselves from immune surveillance.[1]

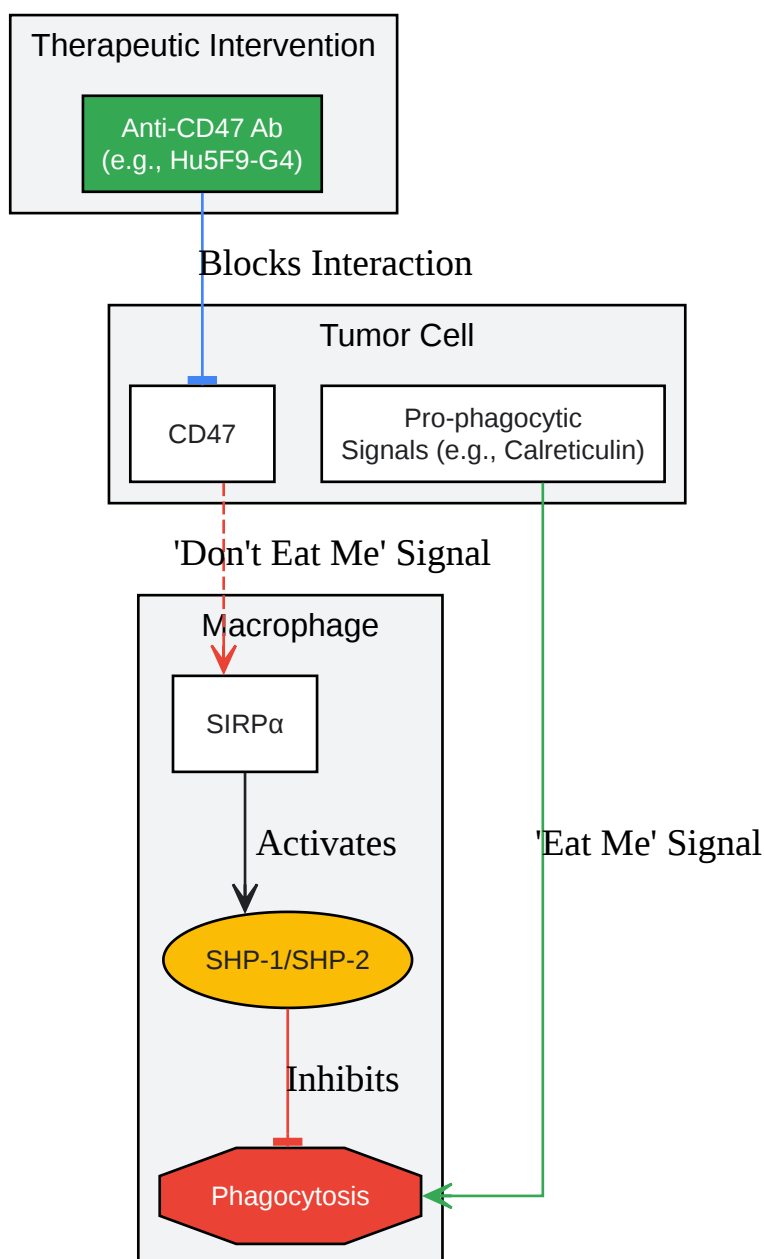
Therapeutic intervention with blocking antibodies that target the CD47-SIRP α axis represents a promising cancer immunotherapy strategy.[3] These agents inhibit the "don't eat me" signal, thereby "unmasking" cancer cells for recognition and elimination by phagocytes.[1] While "PS47" is not a standard public designation, these application notes will focus on a well-characterized and clinically evaluated anti-CD47 antibody, Hu5F9-G4 (magrolimab), to provide a comprehensive guide for researchers. Hu5F9-G4 is a humanized IgG4 monoclonal antibody that potently blocks the human CD47-SIRP α interaction.[4][5]

Mechanism of Action

The primary mechanism of action for anti-CD47 antibodies is the blockade of the CD47-SIRP α inhibitory signal.[6] On cancer cells, pro-phagocytic signals such as calreticulin are often expressed, marking them for destruction. However, the overexpressed CD47 engages with SIRP α on macrophages, leading to the phosphorylation of the SIRP α cytoplasmic

immunoreceptor tyrosine-based inhibition motifs (ITIMs). This, in turn, recruits and activates phosphatases SHP-1 and SHP-2, which suppress the pro-phagocytic signaling cascade.[7]

By binding to CD47, antibodies like Hu5F9-G4 physically prevent this interaction, allowing the pro-phagocytic signals to dominate and trigger the engulfment and destruction of the tumor cell by macrophages.[1] This process can also lead to the cross-presentation of tumor antigens by macrophages, potentially bridging the innate and adaptive immune responses.[8]



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CD47-SIRPα "Don't Eat Me" signaling pathway and therapeutic blockade.

Quantitative Data Summary

Preclinical studies in various animal models have demonstrated the efficacy of Hu5F9-G4 (magrolimab), both as a monotherapy and in combination with other agents. The following tables summarize key quantitative data from these studies.

Table 1: Monotherapy Efficacy of Hu5F9-G4 in Xenograft Models

| Cancer Type | Animal Model | Treatment Regimen | Key Outcomes | Reference |
|----------------------------------|---|---------------------------------|---|-----------|
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) in NSG mice | 100 μ g/mouse , every other day | Complete eradication of human AML, long-term disease-free survival. | [4][5] |
| Pediatric AML (KMT2A-rearranged) | PDX in NSGS mice | Not specified | Significantly improved survival and decreased bone marrow disease burden. | [9] |
| Solid Tumors (various) | Human tumor xenograft models | Not specified | Inhibition of tumor cell growth and induction of remission in established tumors. | [10] |

Table 2: Combination Therapy Efficacy with Hu5F9-G4 in Xenograft Models

| Cancer Type | Animal Model | Combination Treatment | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | | Non-Hodgkin's Lymphoma (NHL) | PDX in NSG mice | Hu5F9-G4 + Rituximab (anti-CD20) | Synergistic elimination of NHL engraftment, leading to cure. |[4][5] | | Pediatric

AML | PDX in NSGS mice | Magrolimab + Cytarabine | Significantly improved survival in all three tested models. [\[\[9\]](#) | | Pediatric AML | PDX in NSGS mice | Magrolimab + Azacitidine | Significantly improved survival in two of three tested models. [\[\[9\]\[11\]](#) | | Colorectal Cancer (RAS wildtype & mutant) | PDX models | Hu5F9-G4 + Cetuximab (anti-EGFR) | Synergistic tumor elimination in both RAS wildtype and resistant models. [\[\[12\]](#) | | Breast Cancer (HER2+) | PDX model | Hu5F9-G4 + Trastuzumab (anti-HER2) | Profound anti-tumor synergy compared to either antibody alone. [\[\[12\]](#) |

Experimental Protocols

This section provides a detailed protocol for a typical in vivo efficacy study using an anti-CD47 antibody in a patient-derived xenograft (PDX) mouse model of a hematologic malignancy.

Objective: To evaluate the anti-tumor efficacy of an anti-CD47 antibody as a single agent and in combination with a standard-of-care therapeutic in a human cancer PDX model.

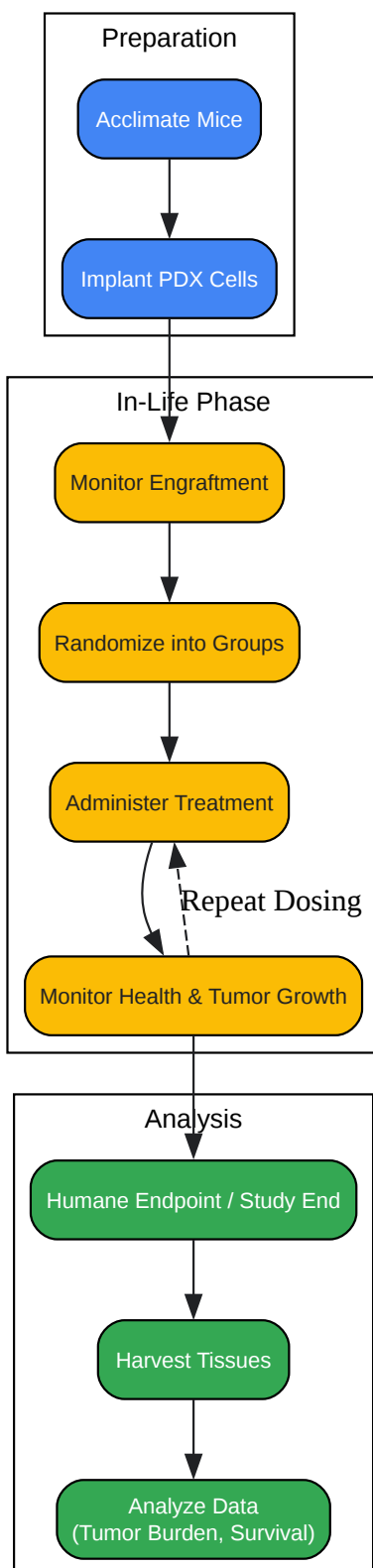
Materials:

- Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice), 6-8 weeks old.
- Cells: Viably cryopreserved human cancer cells from a PDX model.
- Therapeutics:
 - Anti-human CD47 antibody (e.g., Hu5F9-G4/magrolimab).
 - Control IgG4 antibody.
 - Combination agent (e.g., Rituximab, Azacitidine).
 - Vehicle control for each agent.
- Reagents: Phosphate-Buffered Saline (PBS), cell culture media, Matrigel (optional).
- Equipment: Syringes, needles (e.g., 27G), caliper, animal housing facilities.

Protocol:

- Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
- Cell Preparation and Implantation:
 - Thaw cryopreserved PDX cells and wash with sterile PBS or media.
 - Resuspend cells at a concentration of $1-5 \times 10^6$ cells per 100 μL . Mixing with Matrigel can improve engraftment for some solid tumors.
 - Implant cells into the mice. For hematologic malignancies, this is typically done via intravenous (tail vein) injection. For solid tumors, subcutaneous injection into the flank is common.
- Tumor Engraftment and Randomization:
 - Monitor mice for signs of tumor engraftment. For hematologic malignancies, this may involve periodic peripheral blood sampling to detect circulating human cancer cells (e.g., hCD45+). For solid tumors, monitor for palpable tumors and measure with calipers.
 - Once engraftment is confirmed or tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment groups ($n=8-10$ mice per group).
- Treatment Administration:
 - Prepare therapeutic agents according to the manufacturer's instructions. Dilute in sterile PBS or the recommended vehicle.
 - Administer treatment as per the study design. A typical regimen for Hu5F9-G4 in mice is 100-250 μg per mouse via intraperitoneal (IP) injection, administered every other day or twice weekly.^[4]
 - Administer control IgG and vehicle on the same schedule to the respective control groups.
 - For combination studies, administer the second agent according to its established preclinical protocol.
- Monitoring and Endpoints:

- Tumor Growth (Solid Tumors): Measure tumor volume with calipers 2-3 times per week.
Volume (mm³) = (Length x Width²) / 2.
- Disease Burden (Hematologic Malignancies): Perform flow cytometry on peripheral blood, bone marrow, and spleen at the end of the study to quantify the percentage of human cancer cells (e.g., %hCD45+).[9]
- Survival: Monitor mice daily for signs of toxicity or disease progression (e.g., weight loss, hind-limb paralysis, poor body condition). Euthanize mice when they meet pre-defined humane endpoints. Record the date of euthanasia for survival analysis.
- Body Weight: Record the body weight of each mouse 2-3 times per week as a measure of general health and toxicity.
- Data Analysis:
 - Compare tumor growth curves between treatment groups.
 - Analyze differences in final tumor weight or disease burden in tissues.
 - Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).



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General experimental workflow for an in vivo efficacy study.

Pharmacokinetics and Toxicology Considerations

- Pharmacokinetics: In non-human primates, Hu5F9-G4 was shown to be safely administered intravenously at doses that achieve potentially therapeutic serum levels.[4][5] In a human phase I trial, a half-life of approximately 13 days was observed at maintenance doses of 10 mg/kg or more.[13]
- Toxicology: The primary on-target toxicity associated with CD47 blockade is a transient anemia.[12] This is due to the role of CD47 in protecting aging red blood cells from clearance. This effect has been mitigated in clinical trials by using a lower "priming" dose followed by higher "maintenance" doses, allowing the body to compensate by increasing reticulocyte production.[10][13] Researchers should monitor hematological parameters (e.g., hemoglobin, hematocrit) in animal models, especially during initial dosing.

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